molecular formula C18H15BrN2O4 B14449972 Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate CAS No. 76578-33-1

Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate

Cat. No.: B14449972
CAS No.: 76578-33-1
M. Wt: 403.2 g/mol
InChI Key: PSEWYINWGZTKFD-UHFFFAOYSA-N
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Description

Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate is a synthetic organic compound that belongs to the class of aryloxyphenoxypropionate herbicides. This compound is known for its application in agricultural chemistry, particularly as a herbicide for controlling grass and broad-leaved weeds in various crops.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may produce various substituted phenoxypropanoates.

Scientific Research Applications

Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate has several scientific research applications, including:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including herbicidal and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. This inhibition disrupts lipid formation, leading to the death of the targeted weeds .

Comparison with Similar Compounds

Similar Compounds

    Quizalofop-P-tefuryl: Another aryloxyphenoxypropionate herbicide with similar herbicidal properties.

    Fluazifop-P-butyl: A related compound used for post-emergence control of grass weeds.

Uniqueness

Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its bromine-substituted quinoxaline moiety differentiates it from other similar compounds, potentially offering enhanced herbicidal activity and selectivity.

Properties

76578-33-1

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

methyl 2-[4-(6-bromoquinoxalin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C18H15BrN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3

InChI Key

PSEWYINWGZTKFD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Br

Origin of Product

United States

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